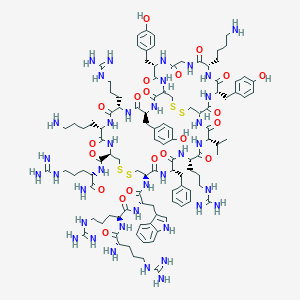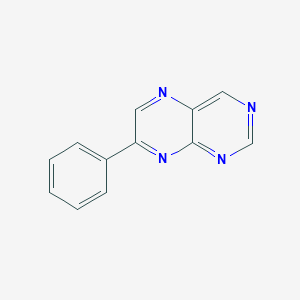
7-Phenylpteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenylpteridine is a heterocyclic compound that belongs to the class of pteridines. It is a derivative of pterin, which is an important compound in the biosynthesis of tetrahydrobiopterin. 7-Phenylpteridine has attracted significant attention in scientific research due to its potential applications in various fields, including medicine and biology.
Applications De Recherche Scientifique
7-Phenylpteridine has been widely studied for its potential applications in various fields. In medicine, it has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases, such as Parkinson's disease. It has also been investigated for its potential anti-cancer properties. In biology, 7-Phenylpteridine has been used as a fluorescent probe to detect the presence of nitric oxide. It has also been studied for its role in the biosynthesis of tetrahydrobiopterin.
Mécanisme D'action
The mechanism of action of 7-Phenylpteridine is not fully understood. However, it is believed to exert its neuroprotective effects by increasing the levels of tetrahydrobiopterin, which is an important cofactor for the production of neurotransmitters, such as dopamine and serotonin. It has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
7-Phenylpteridine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of tetrahydrobiopterin, which can improve the production of neurotransmitters and reduce oxidative stress. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Phenylpteridine in lab experiments is its neuroprotective effects, which can be useful in studying neurodegenerative diseases. It can also be used as a fluorescent probe to detect the presence of nitric oxide. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 7-Phenylpteridine. One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its role in the biosynthesis of tetrahydrobiopterin and its effects on neurotransmitter production. Additionally, further research is needed to fully understand the mechanism of action of 7-Phenylpteridine and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 7-Phenylpteridine can be achieved through various methods. One of the most common methods is the condensation of 2-amino-4-phenyl-6-hydroxypyrimidine with formic acid. Another method involves the reaction of 2-amino-4-phenylpyrimidine with 2,4-dichloro-5-nitropyrimidine in the presence of a base. The yield of 7-Phenylpteridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst.
Propriétés
Formule moléculaire |
C12H8N4 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
7-phenylpteridine |
InChI |
InChI=1S/C12H8N4/c1-2-4-9(5-3-1)10-7-14-11-6-13-8-15-12(11)16-10/h1-8H |
Clé InChI |
DOKUXKCHVYVEKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)
![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)
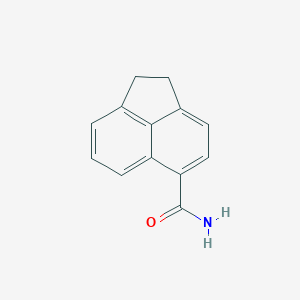
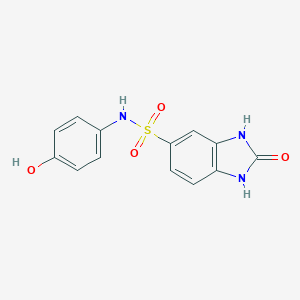
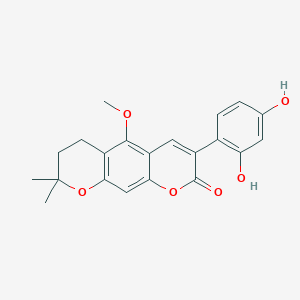
![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)
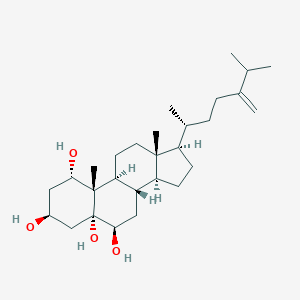
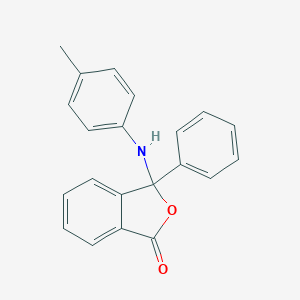
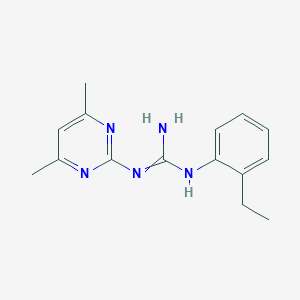
![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
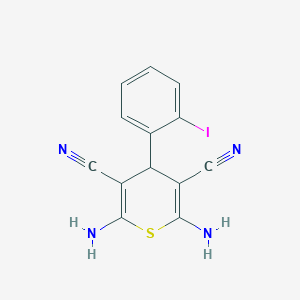
![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)
